molecular formula C12H16N4O6 B13860469 Decitabine Diacetate

Decitabine Diacetate

Cat. No.: B13860469
M. Wt: 312.28 g/mol
InChI Key: GZJUWGDKJKLXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decitabine Diacetate is a nucleoside analog that serves as a potent DNA hypomethylating agent for research purposes . Its primary mechanism of action involves incorporation into DNA and irreversible inhibition of DNA methyltransferases (DNMTs), leading to genome-wide hypomethylation . This disruption of DNA methylation patterns can reactivate silenced tumor suppressor genes and alter cellular differentiation and proliferation, making it a critical tool for studying epigenetics in cancer, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) . Beyond hypomethylation, recent research indicates that Decitabine can induce mitotic perturbation and apoptosis, especially in TP53-mutant myeloid tumors, by causing aberrant DNMT1-DNA covalent bonds that lead to catastrophic mitosis . Furthermore, studies show it can enhance immunogenicity by upregulating the expression of Cancer-Testis Antigens (CTAs) like MAGE-A1 and MAGE-A3, thereby improving T-cell recognition and lysis of tumor cells, which is valuable for cancer immunotherapy research . It is also used in immunological studies to facilitate the generation of functional regulatory gamma-delta T cells (γδTregs) through Foxp3 gene demethylation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N4O6

Molecular Weight

312.28 g/mol

IUPAC Name

[3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C12H16N4O6/c1-6(17)20-4-9-8(21-7(2)18)3-10(22-9)16-5-14-11(13)15-12(16)19/h5,8-10H,3-4H2,1-2H3,(H2,13,15,19)

InChI Key

GZJUWGDKJKLXMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC(=NC2=O)N)OC(=O)C

Origin of Product

United States

Preparation Methods

Glycosylation of 5-Azacytosine Derivatives

  • Starting Material: 5-azacytosine or its trimethylsilyl derivatives.
  • Protecting Groups: The sugar moiety (2-deoxy-D-ribose) is protected at the 3' and 5' hydroxyl groups, commonly with isobutyryl or toluoyl groups.
  • Glycosylation Conditions:
    • Reaction of silylated 5-azacytosine with 1-chloro-2-deoxy-3,5-di-O-protected-D-ribofuranose under Lewis acid catalysis (e.g., aluminum chloride, boron trifluoride, zinc chloride, or titanium tetrachloride).
    • Temperature is controlled between -10°C to 20°C, preferably 0 to 10°C, to optimize yield and selectivity.
  • Isomer Formation: The glycosylation yields a mixture of α and β anomers, with the β-isomer being the pharmacologically active form.

Isomer Separation

  • The α/β isomer mixture is subjected to fractional recrystallization using organic solvents such as acetonitrile or ethyl acetate.
  • The β-isomer is selectively crystallized and isolated with purity exceeding 95%, providing a good foundation for subsequent deprotection.

Deprotection to Obtain Decitabine

  • The β-isomer undergoes deprotection to remove acyl protecting groups.
  • Commonly, deprotection is performed using saturated alcoholic ammonia solutions at 0°C over 18-20 hours.
  • This method avoids rapid base-induced degradation and improves yield compared to sodium methoxide/methanol deprotection.
  • The final product is purified by recrystallization in dehydrated alcohols to obtain high-purity decitabine.

Preparation of this compound

  • This compound is prepared by acetylation of decitabine.
  • The acetylation typically involves reacting decitabine with acetic anhydride in the presence of a base such as pyridine.
  • Reaction conditions are optimized to selectively acetylate the 3' and 5' hydroxyl groups without affecting the nucleobase.
  • The product is purified by crystallization or chromatography to achieve pharmaceutical-grade purity.

Detailed Stepwise Preparation Method (Based on Patent CN101497639B and WO2010129211A2)

Step Description Reagents/Conditions Notes Yield/Purity
1 Methylation of 2-deoxy-D-ribose Methanol + HCl Produces 1-methoxy-2-deoxy-D-ribofuranose High yield
2 Acylation of sugar hydroxyls Butyltriphenylphosphonium chloride in pyridine Protects 3' and 5' hydroxyls with isobutyryl/toluoyl groups High yield
3 Silylation of 5-azacytosine Hexamethyldisilazane reflux Produces bis-silylated 5-azacytosine Essential for glycosylation
4 Glycosylation Silylated base + protected sugar chloride + Lewis acid (AlCl3 preferred) Temperature 0-10°C, solvent acetonitrile Mixture of α/β isomers (~64% yield)
5 Isomer separation Recrystallization in acetonitrile or ethyl acetate Isolates β-isomer with >95% purity Purity critical for drug efficacy
6 Deprotection Saturated alcoholic ammonia at 0°C for 18-20h Removes protecting groups gently Higher yield than sodium methoxide method
7 Acetylation (for diacetate) Acetic anhydride + pyridine Selective 3',5'-diacetylation Purified by crystallization

Research Findings and Optimization Insights

  • Lewis Acid Catalysis: Aluminum chloride is preferred for glycosylation due to better yield and selectivity compared to other Lewis acids.
  • Temperature Control: Lower temperatures (0-10°C) during glycosylation reduce side reactions and improve β-isomer formation.
  • Isomer Separation: Direct recrystallization of the α/β mixture is more efficient than chromatographic separation, facilitating scale-up.
  • Deprotection Strategy: Use of saturated alcoholic ammonia solution at low temperature prolongs reaction time but significantly improves yield and purity by minimizing degradation.
  • Acetylation: Controlled acetylation conditions prevent over-acetylation and preserve the nucleobase integrity.

Summary Table of Key Parameters in this compound Preparation

Parameter Optimal Condition Remarks
Glycosylation catalyst Aluminum chloride (AlCl3) High selectivity for β-isomer
Glycosylation temperature 0 to 10°C Minimizes side products
Solvent for glycosylation Acetonitrile Good solubility and crystallization properties
Isomer separation solvent Acetonitrile or ethyl acetate Efficient β-isomer isolation
Deprotection reagent Saturated alcoholic ammonia Gentle, high-yield deprotection
Acetylation reagent Acetic anhydride + pyridine Selective hydroxyl acetylation
Final purity (decitabine) >98% (UV 254 nm) Meets pharmaceutical standards

Chemical Reactions Analysis

Structural Analysis

Decitabine consists of a 5-azacytosine base paired with a 2′-deoxyribose sugar. The triazine ring structure is chemically unstable under physiological conditions (pH 7.4, 37°C), making it prone to hydrolytic decomposition . Its chemical formula is C₈H₁₂N₄O₄, with a molecular weight of 228.2053 g/mol .

Decomposition Pathways

Decitabine undergoes multiple chemical transformations under physiological conditions, primarily involving:

Reaction Type Key Products Mechanism
Triazine hydrolysis Formate, urea, and other byproductsHydrolytic cleavage of the triazine ring due to pH instability
Deformylation Release of formic acid and ring-opening productsLoss of the formyl group from the triazine ring
Anomerization α- and β-anomers of DecitabineEquilibrium between α- and β-anomers via mutarotation
Glycosidic bond cleavage Separation of the sugar and base moietiesAcidic conditions destabilize the glycosidic bond

Mechanistic Insights

  • Hydrolytic opening : The triazine ring undergoes nucleophilic attack by water, leading to ring cleavage and the formation of formic acid and urea derivatives .

  • Deformylation : Loss of the formyl group generates reactive intermediates, contributing to the formation of mutagenic byproducts .

  • pH-dependent stability : Acidic conditions accelerate glycosidic bond cleavage, while alkaline conditions destabilize the 5-azacytosine ring .

Stability and Reaction Conditions

Decitabine’s stability is highly pH- and temperature-dependent:

  • Physiological pH (7.4) : Rapid decomposition occurs at 37°C, with a half-life of ~25 minutes .

  • Storage conditions :

    • Infusion bags : Stable for up to 48 hours at 4°C in diluted solutions .

    • Syringes : Maintain stability for ≤24 hours at 4°C when reconstituted in sterile water .

Analytical Methods

Key techniques for studying Decitabine’s chemical reactions include:

Method Advantages Limitations
¹H NMR Tracks real-time decomposition kinetics Limited sensitivity for low-concentration samples
HPLC Separates anomers and decomposition products Requires specialized columns (e.g., C18 Aquasil)
LC–MS/MS Quantifies degradation products (e.g., m/z 229→113) Complex sample preparation and instrumentation

Pharmacological Implications

Decomposition products may influence toxicity and efficacy:

  • Formic acid : Accumulation at low pH could contribute to cytotoxicity .

  • Mutagenic byproducts : Deformylation intermediates may cause DNA damage, potentially explaining observed mutagenicity .

Scientific Research Applications

Pharmacological Mechanism

Decitabine Diacetate functions as a DNA methyltransferase inhibitor , which leads to hypomethylation of DNA. This process reactivates silenced tumor suppressor genes and alters gene expression profiles, promoting apoptosis in malignant cells. The compound is specifically designed to enhance the pharmacokinetic properties of decitabine, potentially improving its therapeutic index and reducing toxicity.

Treatment of Myelodysplastic Syndromes (MDS)

This compound has shown significant efficacy in treating MDS. A randomized clinical trial demonstrated that patients receiving decitabine had a higher overall response rate compared to those receiving supportive care. Specifically, the study reported a 17% overall response rate , with 9% achieving complete responses . Patients treated with decitabine also experienced longer time to progression to AML compared to supportive care alone .

Table 1: Clinical Efficacy of Decitabine in MDS

Study ReferenceOverall Response Rate (%)Complete Response Rate (%)Median Time to AML Progression (months)
Kantarjian et al. (2006)17912.1 vs. 7.8 (supportive care)
Aetna Policy Bulletin23Not specifiedNot specified

Treatment of Acute Myeloid Leukemia (AML)

This compound is also being explored for its potential in treating AML, particularly in patients who have relapsed or are resistant to other therapies. Studies indicate that decitabine can induce significant responses even after failure on azacitidine, another hypomethylating agent . The incorporation of decitabine into DNA results in profound inhibition of DNA methyltransferase activity, which is crucial for the treatment of hematological malignancies.

Immunotherapy Enhancement

Recent studies have investigated the role of this compound in enhancing the efficacy of immunotherapies, particularly Chimeric Antigen Receptor T-cell (CAR-T) therapies. Research indicates that decitabine can reverse exhaustion-associated DNA-methylation programs in T cells, thereby improving their antitumor responses against leukemia .

Combination Therapies

This compound is being evaluated in combination with other agents for synergistic effects. For instance, combining it with targeted therapies or other chemotherapeutics may enhance overall treatment efficacy and overcome resistance mechanisms observed in various cancers.

Case Study 1: Efficacy Post-Azacitidine Failure

In a phase II trial involving patients with MDS who had previously failed azacitidine treatment, this compound was administered at a dose of 20 mg/m² subcutaneously for three consecutive days every four weeks. The study reported an overall improvement rate of 23% , demonstrating its potential as a salvage therapy for resistant cases .

Case Study 2: Immunogenicity in Glioma Models

Preclinical studies have shown that treatment with this compound in glioma-bearing mice resulted in increased expression of immunogenic markers, suggesting its potential utility in enhancing immune responses against tumors .

Mechanism of Action

Decitabine Diacetate exerts its effects by incorporating into DNA and inhibiting DNA methyltransferases. This leads to the hypomethylation of DNA, resulting in the reactivation of silenced genes. The primary molecular targets are the DNA methyltransferases, and the pathways involved include the DNA damage response and apoptosis .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Solubility Mechanism of Action Primary Application Metabolic Pathway
This compound* ~332.3 (estimated) Enhanced aqueous DNA methyltransferase inhibition Oncology (MDS/AML) Esterase hydrolysis
Ezetimibe Diacetate 547.5 Lipid-soluble NPC1L1 inhibition Hypercholesterolemia Intestinal esterases
H2DCFDA 529.3 Cell-permeable Oxidant detection Research/Diagnostics Intracellular esterases
Ethylene Glycol Diacetate 146.1 Organic solvents Solvent/Plasticizer Industrial coatings Non-enzymatic hydrolysis

*Data for this compound inferred from Decitabine and prodrug design principles.

Research Findings

  • Prodrug Efficiency : Diacetate prodrugs like this compound and Ezetimibe Diacetate show >80% conversion to active forms in vivo, critical for therapeutic efficacy .
  • Stability : The diacetate group in 4-Chloro-oxyphenisatin Diacetate reduces degradation in functional foods, paralleling this compound’s improved shelf-life over Decitabine .
  • Diagnostic Utility: H2DCFDA’s sensitivity to oxidants (e.g., 10-fold higher signal vs. dichlorodihydrofluorescein diacetate) demonstrates the diacetate’s role in cellular tool design .

Biological Activity

Decitabine diacetate (DAC) is a nucleoside analog primarily used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It functions as a potent inhibitor of DNA methyltransferases, leading to hypomethylation of DNA and reactivation of silenced tumor suppressor genes. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

DNA Hypomethylation

This compound induces global DNA hypomethylation, which is crucial in reactivating silenced genes associated with tumor suppression. The compound is incorporated into DNA during replication, where it inhibits DNA methyltransferase 1 (DNMT1), resulting in the depletion of methylcytosine and subsequent gene reactivation .

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells through several pathways:

  • Caspase Activation : Treatment with decitabine leads to activation of caspases, which are critical for the apoptotic process. This includes DNA fragmentation and chromatin condensation .
  • Mitochondrial Dysfunction : The compound causes mitochondrial depolarization, contributing to the apoptotic cascade .
  • Reactive Oxygen Species (ROS) : Increased ROS levels have been implicated in the induction of apoptosis following decitabine treatment .

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest, particularly in the S phase. This is associated with increased expression of cell cycle inhibitors such as CDKN1A and CDKN1B, while decreasing cyclin D1 and D2 levels .

Case Studies and Clinical Trials

  • Myelodysplastic Syndromes : A pivotal study involving 170 patients with MDS demonstrated that decitabine treatment resulted in a significant overall response rate (17%), with 9% achieving complete responses. Patients exhibited durable responses with a median duration of 10.3 months .
  • Acute Myeloid Leukemia : In acute myeloid leukemia cases, decitabine has shown effectiveness in reactivating methylated genes. Clinical trials indicate that it can improve patient outcomes significantly compared to supportive care alone .

Long-term Outcomes

Patients treated with this compound had a trend toward longer median times to AML progression or death compared to those receiving only supportive care. For instance, patients with intermediate-2/high-risk disease showed a median time of 12 months versus 6.8 months for supportive care .

Table 1: Summary of Clinical Findings on this compound

StudyConditionSample SizeResponse RateMedian Duration (Months)
Kantarjian et al. (2006)MDS17017% (9% complete)10.3
Kantarjian et al. (2006)AMLNot specifiedSignificant improvement notedNot specified
MechanismDescription
DNA HypomethylationInhibition of DNMT1 leading to gene reactivation
ApoptosisInduction via caspase activation and mitochondrial dysfunction
Cell Cycle ArrestIncreased expression of CDKN1A/B and decreased cyclins

Q & A

Basic Research Questions

Q. What are the key considerations when designing in vitro studies to evaluate Decitabine Diacetate’s DNA demethylation efficiency?

  • Methodological Answer: Prioritize cell line selection (e.g., leukemia vs. solid tumor models) to reflect disease-specific epigenetic profiles. Optimize dose ranges (e.g., 0.1–10 μM) using dose-response curves, and include controls for baseline methylation (e.g., untreated cells) and positive controls (e.g., 5-azacytidine). Use bisulfite sequencing or pyrosequencing for methylation analysis to ensure quantitative precision .

Q. How should researchers validate the stability of this compound in cell culture media?

  • Methodological Answer: Perform HPLC or LC-MS analyses at multiple timepoints (e.g., 0, 6, 24 hours) under culture conditions (37°C, 5% CO₂). Compare degradation kinetics with pure solvent controls. Include stabilizers like ascorbic acid if degradation exceeds 20% within 24 hours, and document pH variations that may hydrolyze the diacetate moiety .

Q. What standardized assays are recommended for quantifying this compound’s cytotoxic effects in primary hematopoietic cells?

  • Methodological Answer: Use CFU (colony-forming unit) assays for hematopoietic progenitors, with triplicate plating and viability dyes (e.g., trypan blue). Differentiate apoptosis (Annexin V/PI) from necrosis (LDH release). Normalize data to untreated controls and account for donor variability using mixed-effect statistical models .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro demethylation efficacy and in vivo pharmacokinetic data for this compound?

  • Methodological Answer: Conduct interspecies comparative studies to assess metabolic differences (e.g., murine vs. human liver microsomes). Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure. Validate with paired in vitro (3D spheroids) and in vivo (xenograft) models to identify bioavailability barriers, such as plasma protein binding or rapid deacetylation .

Q. What experimental strategies mitigate batch-to-batch variability in this compound’s biological activity?

  • Methodological Answer: Implement QC protocols for raw material sourcing (e.g., NMR-certified purity >98%) and storage (−80°C under argon). Pre-screen batches using a standardized in vitro demethylation assay (e.g., MLH1 promoter methylation in HCT116 cells). Use factorial design experiments to identify critical variables (e.g., solvent residues, moisture content) impacting bioactivity .

Q. How should researchers optimize this compound combination therapies to minimize epigenetic rebound in AML models?

  • Methodological Answer: Apply sequential dosing regimens (e.g., Decitabine followed by HDAC inhibitors) to sustain hypomethylation. Use single-cell RNA-seq to track clonal heterogeneity and residual disease. Validate synergy via Chou-Talalay combination indices and monitor DNMT1/3A protein recovery post-treatment .

Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing time-dependent epigenetic changes induced by this compound?

  • Methodological Answer: Use mixed-linear models to account for longitudinal methylation data (e.g., repeated measures over 7–14 days). Apply false discovery rate (FDR) corrections for genome-wide methylation arrays. Integrate pathway enrichment tools (e.g., DAVID, GSEA) to prioritize hyper/hypomethylated gene networks .

Q. How can researchers differentiate off-target effects from sequence-specific DNA demethylation in this compound studies?

  • Methodological Answer: Perform CRISPR-Cas9 knockouts of DNMT1/3A in parallel experiments. Use whole-genome bisulfite sequencing (WGBS) to map methylation patterns at single-base resolution. Compare results with pharmacological inhibitors (e.g., RG108) to confirm on-target activity .

Experimental Design Tables

Parameter Considerations References
Dose OptimizationUse IC₅₀ values from MTT assays; adjust for cell type-specific toxicity.
Methylation ValidationCombine MSP (methylation-specific PCR) with pyrosequencing for redundancy.
Pharmacokinetic ModelingIncorporate renal clearance rates and plasma half-life (t₁/₂ ≈ 0.5–2 hours).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.